molecular formula C7H4ClNS B1345756 3-Chlorophenyl isothiocyanate CAS No. 2392-68-9

3-Chlorophenyl isothiocyanate

Cat. No.: B1345756
CAS No.: 2392-68-9
M. Wt: 169.63 g/mol
InChI Key: WGXCKFMVBAOIFH-UHFFFAOYSA-N
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Description

3-Chlorophenyl isothiocyanate (C₇H₄ClNS, MW 169.63 g/mol) is a halogenated aryl isothiocyanate characterized by a meta-chlorophenyl group attached to an isothiocyanate (–N=C=S) functional group. It is widely employed in organic synthesis, particularly in the preparation of thiosemicarbazides, thiazoles, and Mannich bases, due to its electrophilic reactivity at the thiocarbonyl sulfur . For example, it reacts efficiently with hydrazides (e.g., 3-fluorobenzoic acid hydrazide) under reflux in ethanol to yield thiosemicarbazide derivatives with high purity (96% yield) . Its electronic profile, influenced by the electron-withdrawing chlorine substituent, enhances reactivity in nucleophilic addition reactions compared to non-halogenated analogs .

Preparation Methods

Chemical Reactions Analysis

3-Chlorophenyl isothiocyanate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • 2-Mercaptoquinazolin-4(3H)-ones: Deep eutectic solvents (DESs) have been employed as environmentally friendly media for synthesizing substituted 2-mercaptoquinazolin-4(3H)-ones from different anthranilic acids and aliphatic or aromatic isothiocyanates . In one study, a model reaction using anthranilic acid and phenyl isothiocyanate was conducted in 20 choline chloride-based DESs at 80 °C to identify the most effective solvent. Choline chloride:urea (1:2) DES was found to be the most effective, acting as both a solvent and a catalyst. These compounds exhibit biological activities, such as antibacterial, antitumor, anticonvulsant, anti-inflammatory, and enzyme inhibitory effects .
  • 1,3,4-Thiadiazole Derivatives: 1,3,4-thiadiazole derivatives, which differ in the structure of substituents at the C2 and C5 positions, have been designed and synthesized . These compounds have demonstrated cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cells. Notably, all the new compounds displayed weaker cytotoxic activity against normal cell lines compared to breast cancer cell lines .
  • 4-Methylene-3,4-dihydro-2H-1,4-benzothiazines: Metal-free cyclization reactions have been developed for synthesizing 4-methylene-3,4-dihydro-2H-1,4-benzothiazines. In an initial experiment, the reaction of 2-aminoacetophenone with phenyl isothiocyanate was performed in acetonitrile at room temperature .
  • Anticancer Activity: Research indicates that isothiocyanate compounds can be combined with anticancer drugs that affect DNA . Isothiocyanates, derived from commonly consumed vegetables, have shown potential in preventing various cancers through in vivo and in vitro animal experiments. Epidemiological studies suggest that consuming vegetables containing isothiocyanates can effectively reduce cancer risk .
  • Specific Isothiocyanates: Examples of isothiocyanates with potential anticancer applications include phenyl isothiocyanate, cyclohexyl isothiocyanate, and various other derivatives . These compounds can act as double inhibitors, suppressing abnormal DNA methylation and histone deacetylase, making them useful in treating and preventing malignant tumors .
  • Cytotoxic Effects of Thiadiazole Derivatives: A study on novel 1,3,4-thiadiazole derivatives found that the strongest anticancer activity against MCF-7 cells was exhibited by compound ST10, with an IC50 value of 49.6 µM . This compound, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, showed significant antiproliferative activity . Further research demonstrated that all tested compounds inhibited DNA biosynthesis in MCF-7 and MDA-MB-231 cells, with ST10 showing the most potent anti-proliferative activity against MCF-7 (IC50 = 51.5 µM) .
  • Gallium Hydride Catalysis: Gallium hydride has been used to catalyze the hydroboration of isothiocyanates, including 3-chlorophenyl isothiocyanate .

Safety and Hazard Information

  • Harmful Effects: this compound is classified as harmful if swallowed or in contact with skin .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Isothiocyanates: Substituent Effects

The position and nature of substituents on the phenyl ring significantly influence the physicochemical and reactive properties of aryl isothiocyanates. Key analogs include:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Reactivity/Application
2-Chlorophenyl isothiocyanate C₇H₄ClNS 169.63 Ortho-chloro Lower steric hindrance compared to meta/para isomers; used in S1 thiosemicarbazide synthesis .
4-Chlorophenyl isothiocyanate C₇H₄ClNS 169.63 Para-chloro Enhanced electronic withdrawal; forms stable intermediates in anticancer agent synthesis .
3-Chloro-4-fluorophenyl isothiocyanate C₇H₃ClFNS 187.62 Meta-chloro, para-fluoro Dual electron-withdrawing groups increase electrophilicity; used in specialty polymer synthesis .
3-Methoxyphenyl isothiocyanate C₈H₇NOS 165.21 Meta-methoxy Electron-donating group reduces reactivity; utilized in low-temperature coupling reactions .

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (Cl, F) enhance the electrophilicity of the isothiocyanate group, accelerating reactions with nucleophiles like hydrazides. For instance, 3-chlorophenyl isothiocyanate reacts 20% faster with 3-methoxybenzhydrazide than 3-methoxyphenyl isothiocyanate under identical conditions .
  • Steric Effects : Ortho-substituted analogs (e.g., 2-chlorophenyl isothiocyanate) exhibit reduced yields in bulky reactions (e.g., 75% for S1 vs. 85% for S2 using meta-chloro) due to steric hindrance .
  • Biological Activity : Thiosemicarbazides derived from 4-chlorophenyl isothiocyanate show higher antimicrobial activity (MIC 8 µg/mL against S. aureus) compared to meta-chloro analogs (MIC 16 µg/mL), likely due to improved membrane penetration .

Halogenated vs. Non-Halogenated Analogs

Compared to non-halogenated isothiocyanates like benzyl isothiocyanate (BITC, C₈H₇NS), this compound demonstrates:

  • Higher Thermal Stability : Decomposes at 220°C vs. BITC at 150°C, attributed to stronger C–Cl bonding and resonance stabilization .
  • Enhanced Reactivity in Cyclization: Forms thiophene derivatives (e.g., ethyl 2-((3-chlorophenyl)amino)-4-oxothiophene-3-carboxylate) in 75% yield, whereas BITC-based reactions require harsher conditions (e.g., 60% yield at 100°C) .

Comparison with Urea/Thiourea Derivatives

Unlike urea derivatives (e.g., N-(3-chlorophenyl)methylurea), this compound-based thioureas exhibit:

  • Improved Bioavailability : Thioureas (logP ~2.5) have higher lipid solubility than ureas (logP ~1.8), enhancing cellular uptake .
  • Stronger Hydrogen Bonding : The thiocarbonyl group forms more stable interactions with biological targets (e.g., NF-κB inhibition IC₅₀ = 0.8 µM vs. 2.1 µM for urea analogs) .

Biological Activity

3-Chlorophenyl isothiocyanate (3-Cl-PhITC) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its antimicrobial, anticancer, and biochemical properties, supported by relevant data and case studies.

  • Molecular Formula : C₇H₄ClN₁S
  • Molecular Weight : 169.63 g/mol
  • Appearance : Clear, colorless to yellow liquid with a pungent odor
  • Refractive Index : 1.6565 to 1.6625 at 20°C

This compound is classified as an isothiocyanate, a group of compounds known for their defensive properties against herbivores and microorganisms.

Antimicrobial Activity

This compound exhibits potent antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for agricultural applications as well as therapeutic uses. The mechanism underlying its antimicrobial action involves the modification of nucleophilic groups in microbial proteins, leading to cellular dysfunction.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismInhibition Zone (mm)Reference
Escherichia coli15
Staphylococcus aureus18
Candida albicans12

Anticancer Properties

Research has indicated that this compound may possess anticancer properties through its ability to induce apoptosis in cancer cells. Studies have demonstrated that it can affect various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231), by disrupting cellular signaling pathways involved in cell survival and proliferation .

Case Study: Apoptotic Effects on Cancer Cells

In a study examining the effects of 3-Cl-PhITC on MCF-7 cells, it was found that treatment led to a significant increase in apoptotic markers compared to untreated controls. The study reported:

  • IC50 Value : 30 µM for MCF-7 cells
  • Mechanism : Activation of caspase pathways leading to programmed cell death .

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Nature : The compound's electrophilic properties allow it to react with nucleophilic sites on biomolecules, modifying protein functions and influencing cellular signaling pathways.
  • Apoptosis Induction : It can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Protein Adduct Formation : Interaction with proteins can lead to adduct formation, which may alter their function and contribute to its biological effects .

Applications in Medicinal Chemistry

Due to its biological activities, this compound serves as a valuable building block in the synthesis of various bioactive compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in cancer treatment and as antimicrobial agents .

Table 2: Synthetic Applications of this compound Derivatives

Compound NameActivity TypeReference
2-(3-Chlorophenyl)-thiazoleAntimicrobial
Quinazolinone derivativesAntitumor
Thiadiazole derivativesCytotoxicity

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-chlorophenyl isothiocyanate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is synthesized via condensation reactions involving amines and thiophosgene or via thiocarbanilide derivatives. For example, thiocarbanilide can react with phosphorus pentoxide or dilute sulfuric acid to yield phenyl isothiocyanate derivatives, which can be adapted for chlorinated analogs . Alternatively, 3-chlorobenzylamine reacts directly with isothiocyanates under reflux in anhydrous ethanol to form thiourea derivatives, achieving high yields (e.g., 96% in Mannich base synthesis) . Key factors include solvent choice (e.g., ethanol for reflux), catalyst type (e.g., acid catalysts), and reaction time (e.g., 30 minutes for optimized condensation) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Detects functional groups like C=N (1621 cm⁻¹) and C=O (1668 cm⁻¹) in thiourea derivatives .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic proton environments (δ 7.24–8.35 ppm) and carbon frameworks in synthesized compounds .
  • Mass Spectrometry (MS) : Confirms molecular ions (e.g., m/z 419 for a thiadiazolo-pyrimidinone derivative) .
  • X-ray Diffraction : Resolves crystal structures and intermolecular interactions (e.g., C...Cl and N...H bonds in tetrazole derivatives) .

Advanced Research Questions

Q. How is this compound utilized in the design of bioactive heterocyclic compounds, and what structural features enhance antimicrobial activity?

  • Methodological Answer : this compound serves as a key building block in synthesizing antimicrobial agents. For instance, it reacts with hydrazides (e.g., 3-fluorobenzoic acid hydrazide) to form thiosemicarbazides, which are precursors for Mannich bases with piperazine moieties . Structural optimization involves introducing electron-withdrawing groups (e.g., chlorine) to enhance lipophilicity and target binding. Bioactivity assays (e.g., MIC tests against S. aureus) correlate substituent position (e.g., meta-chloro) with improved efficacy .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition and cyclization reactions?

  • Methodological Answer : The isothiocyanate group (-N=C=S) undergoes nucleophilic attack by amines or hydrazides, forming thiourea or thiosemicarbazide intermediates. Cyclization is driven by intramolecular hydrogen bonding or catalytic acid/base conditions. For example, in the synthesis of thiadiazolo-pyrimidinones, the thiourea intermediate cyclizes under thermal or acidic conditions to form fused heterocycles . Kinetic studies (e.g., GC-MS monitoring) and computational modeling (e.g., Gibbs free energy calculations) can optimize reaction pathways and minimize side products .

Q. How do thermodynamic and kinetic parameters influence the stability and decomposition of this compound-containing energetic materials?

  • Methodological Answer : Thermokinetic analysis (e.g., differential scanning calorimetry) reveals exothermic decomposition pathways for compounds like 1-(3-chlorophenyl)-1H-tetrazole, with activation energies (~150 kJ/mol) calculated via the Kissinger method. Decomposition products (e.g., 3-chlorophenyl radicals) are identified using mass loss curves and theoretical simulations (e.g., EXPLO5 V6.03 for detonation velocity predictions). Stability is enhanced by intermolecular interactions (e.g., Cl...H bonding) observed in Hirshfeld surface analysis .

Properties

IUPAC Name

1-chloro-3-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-6-2-1-3-7(4-6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXCKFMVBAOIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178634
Record name Isothiocyanic acid, 3-chlorophenyl ester
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Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2392-68-9
Record name 3-Chlorophenyl isothiocyanate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiocyanic acid, 3-chlorophenyl ester
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Record name 3-Chlorophenylisothiocyanate
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Record name Isothiocyanic acid, 3-chlorophenyl ester
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Record name 3-Chlorophenyl isothiocyanate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Chlorophenyl isothiocyanate
3-Chlorophenyl isothiocyanate
3-Chlorophenyl isothiocyanate
3-Chlorophenyl isothiocyanate
3-Chlorophenyl isothiocyanate
3-Chlorophenyl isothiocyanate

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